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Executive Summary
Methyl N'-methyl-N-nitrocarbamimidate (CAS 255708-80-6), also known as O-methyl-N-

nitro-N'-methylisourea, is a critical synthetic intermediate in the production of neonicotinoid

pesticides (e.g., Dinotefuran) and pharmaceutical guanidine derivatives.[1][2] Its analysis is

complicated by its thermal lability and the existence of stable regioisomers, such as 1,2-

dimethyl-3-nitroguanidine.

This guide provides a definitive technical comparison of the mass spectrometry (MS)

fragmentation patterns of methyl N'-methyl-N-nitrocarbamimidate against its primary

structural alternatives. We analyze the mechanistic pathways governing ionization and provide

a self-validating protocol for distinguishing these isomers in complex matrices.

Part 1: Structural Context & Mechanistic Basis
The Analytical Challenge
The primary challenge in analyzing N-nitrocarbamimidates is the lability of the
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bond. Under hard ionization (Electron Impact, EI), the molecular ion (

) is often absent or weak. Soft ionization (Electrospray Ionization, ESI) preserves the
protonated molecule (

), but collision-induced dissociation (CID) yields fragments that can be easily confused with
isobaric impurities unless specific transitions are monitored.

Structural Differentiation
The target compound contains an isourea core (O-alkylated), whereas its most common isomer

contains a guanidine core (N-alkylated).

Target: Methyl N'-methyl-N-nitrocarbamimidate (

, MW 133.11)

Isomer (Alternative): 1,2-Dimethyl-3-nitroguanidine (

, MW 132.12 - Note: Different formula, but often co-eluting impurity with similar
fragmentation).

Regioisomer (Isobaric): Ethyl N-nitrocarbamimidate (

, MW 133.11).

Key Mechanistic Insight: The presence of the methoxy group (

) in the carbamimidate structure drives a unique fragmentation pathway involving the loss of
methanol (

) or the methoxy radical, which is mechanically impossible for the N-methylated guanidine
isomers.

Part 2: Experimental Protocol (Self-Validating
System)
To ensure reproducibility, the following protocol utilizes a "soft" ionization approach to maximize

precursor ion stability before fragmentation.
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Liquid Chromatography Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 1.8 µm.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient: 5% B hold (0-1 min)

95% B (8 min).

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (Positive Mode).[3]

Source Temperature:

(Keep

to prevent thermal degradation of

).

Capillary Voltage: 3.5 kV.

Collision Gas: Nitrogen (Collision Energy stepped: 10, 20, 40 eV).

Validation Step
System Suitability: Inject a 100 ng/mL standard. The

peak at m/z 134.1 must be the base peak. If m/z 88 (loss of

) is observed in the MS1 scan, reduce source temperature immediately.

Part 3: Fragmentation Analysis & Visualization
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Fragmentation Pathway
The fragmentation of methyl N'-methyl-N-nitrocarbamimidate follows two distinct pathways

driven by the instability of the nitro group and the labile ester bond.

Pathway A (Nitro Loss): Direct cleavage of the

bond, losing

(46 Da). This is the most abundant pathway at low collision energies.

Pathway B (Methoxy/Methanol Loss): Cleavage of the

bond, characteristic of the isourea structure.

Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation tree for the target compound (

).

Precursor Ion
[M+H]+ m/z 134

Fragment A
[M+H - NO2]+

m/z 88

Loss of NO2
(-46 Da)

(Primary Path)

Fragment B
[M+H - CH3OH]+

m/z 102

Loss of MeOH
(-32 Da)

(Rearrangement)

Fragment C
[M+H - OMe]+

m/z 103

Loss of OMe
(-31 Da)

Imine Core
[C2H4N2]+

m/z 56

Loss of MeOH Loss of NO2

Click to download full resolution via product page

Caption: ESI(+) Fragmentation pathway of Methyl N'-methyl-N-nitrocarbamimidate showing

primary nitro loss and secondary methoxy cleavage.
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Part 4: Comparative Performance Data
This section compares the target compound against its common structural alternatives to

demonstrate how MS/MS can uniquely identify it.

Table 1: Diagnostic Ion Comparison

Feature
Methyl N'-methyl-N-

nitrocarbamimidate

(Target)

1,2-Dimethyl-3-

nitroguanidine

(Isomer)

Ethyl N-

nitrocarbamimidate

(Isobaric)

Precursor (m/z) 134.1 133.1 (Different MW) 134.1

Primary Fragment
88 (

)

87 (

)

88 (

)

Secondary Fragment
102 (

)

102 (

)

106 (

)

Diagnostic Loss -32 Da (Methanol) -31 Da (Methylamine) -28 Da (Ethene)

Retention Time Early Eluting (Polar) Mid Eluting
Late Eluting (Less

Polar)

Performance Analysis: ESI vs. APCI
When selecting an ionization method for these compounds, researchers must balance

sensitivity with thermal stability.[4][5]

ESI (Recommended):

Pros: Gentler ionization preserves the

bond, allowing for a strong precursor signal (m/z 134).

Cons: Susceptible to matrix suppression in complex soil/biological samples.

APCI (Alternative):

Pros: Higher sensitivity for non-polar impurities.[5]
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Cons: The corona discharge and higher source temperatures often cause in-source

fragmentation, stripping the nitro group before the quadrupole. This mimics the fragment

spectrum, leading to false positives.

Conclusion on Performance: For quantitative analysis of Methyl N'-methyl-N-
nitrocarbamimidate, ESI in Positive Mode is the superior alternative to APCI due to the

preservation of the molecular ion, which is essential for establishing the specific

transition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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